4-(3,4-Difluorophenoxy)aniline
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Overview
Description
4-(3,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉F₂NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety
Preparation Methods
4-(3,4-Difluorophenoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-difluorophenol with aniline in the presence of an alkali to form N-(phenyl) 3,4-difluoroaniline. This intermediate is then reacted with phenol under acidic conditions to yield this compound . Industrial production methods may vary, but they typically involve similar reaction steps with optimizations for yield, cost, and environmental impact.
Chemical Reactions Analysis
4-(3,4-Difluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Difluorophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3,4-Difluorophenoxy)aniline can be compared with other similar compounds, such as:
- 4-(2,3-Difluorophenoxy)aniline
- 4-(3,5-Difluorophenoxy)aniline
- 4-(3,4-Dichlorophenoxy)aniline
These compounds share similar structural features but differ in the position and type of substituents on the phenoxy group. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXWEGLCUFEKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649868 |
Source
|
Record name | 4-(3,4-Difluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383126-84-9 |
Source
|
Record name | 4-(3,4-Difluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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